molecular formula C19H16N2O2S B251784 N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

Numéro de catalogue B251784
Poids moléculaire: 336.4 g/mol
Clé InChI: NIYWFOYEZUZUGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as PAT-1251, is a small molecule drug that has been studied extensively for its potential therapeutic applications. It is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mécanisme D'action

PAT-1251 is a selective and potent inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which is involved in the dephosphorylation of insulin receptor and other signaling proteins. By inhibiting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, PAT-1251 can enhance insulin signaling and improve glucose uptake in insulin-sensitive tissues. PAT-1251 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
PAT-1251 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. PAT-1251 has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. It has also been shown to reduce plasma triglyceride and cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

PAT-1251 is a potent and selective inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which makes it a valuable tool for studying the role of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide in insulin signaling and glucose homeostasis. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. PAT-1251 should be used with caution in cell culture and animal studies.

Orientations Futures

There are several potential future directions for the study of PAT-1251. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in humans. Clinical trials are needed to determine the safety and efficacy of PAT-1251 in humans. Another direction is to investigate the molecular mechanisms underlying the effects of PAT-1251 on glucose homeostasis and energy metabolism. This could lead to the development of new drugs targeting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide and other signaling proteins involved in insulin signaling and glucose homeostasis.

Méthodes De Synthèse

The synthesis of PAT-1251 involves a series of chemical reactions that start with the reaction of 4-aminobenzonitrile with 2-bromoacetophenone to form 4-(2-bromoacetyl)aminobenzonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, PAT-1251. The synthesis of PAT-1251 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

PAT-1251 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide is a negative regulator of insulin signaling, and its inhibition by PAT-1251 can improve insulin sensitivity and glucose homeostasis. PAT-1251 has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Propriétés

Formule moléculaire

C19H16N2O2S

Poids moléculaire

336.4 g/mol

Nom IUPAC

N-[4-[(2-phenylacetyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-18(13-14-5-2-1-3-6-14)20-15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23)

Clé InChI

NIYWFOYEZUZUGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

SMILES canonique

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Solubilité

0.4 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.